1,2,4-trichloro-2-methylpentan-3-one
Overview
Description
1,2,4-Trichloro-2-methylpentan-3-one (TCMP) is a halogenated organic compound belonging to the family of chlorinated hydrocarbons. It is a colorless liquid with a pungent odor and is used in a variety of industrial and commercial applications. It is also known as trichloromethylpentanone or trichloromethylpentene, and is used as a solvent, a reagent, a catalyst, and a starting material in the synthesis of other chemicals.
Scientific Research Applications
TCMP has been used in a number of scientific research applications, including studies of its structure, reactivity, and environmental fate. In addition, it has been studied for its potential applications in the synthesis of other chemicals, and for its use as a solvent, a reagent, and a catalyst.
Mechanism of Action
The mechanism of action of TCMP is not fully understood, but it is believed to be due to its ability to form complexes with a variety of substrates. These complexes are believed to be responsible for the chemical reactivity of TCMP and its ability to catalyze reactions.
Biochemical and Physiological Effects
TCMP is believed to be an irritant to the skin, eyes, and respiratory tract, and can cause skin and eye irritation. It is also believed to be toxic to aquatic organisms, and can cause damage to the liver and kidneys.
Advantages and Limitations for Lab Experiments
The main advantage of using TCMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize and handle, and can be used in a variety of reactions. However, its toxicity and potential for environmental damage must be taken into consideration when using TCMP in experiments.
Future Directions
Future research on TCMP could focus on its use in the synthesis of other chemicals, its potential applications as a reagent, its environmental fate, and its biochemical and physiological effects. In addition, further studies could be conducted to identify potential alternatives to TCMP and to develop methods to reduce its toxicity and environmental impact.
Synthesis Methods
TCMP is synthesized by the reaction of 2-chloro-1,3-butadiene and formaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out at elevated temperatures and the resulting product is a mixture of TCMP and other chlorinated hydrocarbons. The mixture is then separated by distillation to yield pure TCMP.
properties
IUPAC Name |
1,2,4-trichloro-2-methylpentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O/c1-4(8)5(10)6(2,9)3-7/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUWEMQJFDRELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(CCl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029587 | |
Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145556-04-3 | |
Record name | 1,2,4-Trichloro-2-methyl-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145556-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Trichloro-2-methyl-3-pentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145556043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentanone, 1,2,4-trichloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-TRICHLORO-2-METHYL-3-PENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WTB733S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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